Cas no 853569-68-3 (Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester)

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester
- OWHOIUUHJWCGCF-UHFFFAOYSA-N
- 2-chloro-5-fluoro-4-methoxy-benzoic acid methyl ester
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- Inchi: 1S/C9H8ClFO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3
- InChI Key: OWHOIUUHJWCGCF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C(=O)OC)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Topological Polar Surface Area: 35.5
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7459657-0.25g |
methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 0.25g |
$452.0 | 2024-05-23 | |
Enamine | EN300-7459657-0.05g |
methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 0.05g |
$212.0 | 2024-05-23 | |
Enamine | EN300-7459657-5.0g |
methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 5.0g |
$2650.0 | 2024-05-23 | |
1PlusChem | 1P022IFO-250mg |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 250mg |
$621.00 | 2024-04-21 | |
Aaron | AR022IO0-1g |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 1g |
$1282.00 | 2025-02-13 | |
Aaron | AR022IO0-100mg |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 100mg |
$461.00 | 2025-02-13 | |
Aaron | AR022IO0-5g |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 5g |
$3669.00 | 2023-12-14 | |
Aaron | AR022IO0-2.5g |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 2.5g |
$2488.00 | 2025-02-13 | |
1PlusChem | 1P022IFO-100mg |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 100mg |
$454.00 | 2024-04-21 | |
Enamine | EN300-7459657-2.5g |
methyl 2-chloro-5-fluoro-4-methoxybenzoate |
853569-68-3 | 95% | 2.5g |
$1791.0 | 2024-05-23 |
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester
Benzoic Acid, 2-Chloro-5-Fluoro-4-Methoxy-, Methyl Ester (CAS No: 853569-68-3)
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester is a synthetic organic compound with the CAS registry number 853569-68-3. This compound belongs to the class of aromatic esters, specifically derived from benzoic acid substituted with chlorine, fluorine, and methoxy groups at specific positions on the benzene ring. The methyl ester functional group further enhances its chemical properties, making it a versatile molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The structure of this compound is characterized by a benzene ring with three substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group (-OCH3) at position 4. The methyl ester group (-COOCH3) is attached to the benzoic acid moiety at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity.
Recent studies have highlighted the importance of such substituted benzoic acids in drug discovery. For instance, the presence of halogen atoms (chlorine and fluorine) in the aromatic ring can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The methoxy group further contributes to the molecule's solubility and bioavailability, making it an attractive candidate for various therapeutic applications.
In terms of synthesis, benzoic acid derivatives like this compound are typically prepared through electrophilic aromatic substitution reactions or via nucleophilic acyl substitution methods. The choice of synthesis pathway depends on the desired regioselectivity and the availability of starting materials. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for synthesizing such compounds.
The application of methyl esters in pharmaceuticals is well-documented. For example, methyl esters are often used as prodrugs to enhance the stability and absorption of active pharmaceutical ingredients (APIs). In this case, the methyl ester of benzoic acid with specific substitutions may serve as a precursor for more complex drug molecules or as an intermediate in organic synthesis.
Moreover, the presence of multiple substituents on the benzene ring allows for further functionalization and diversification of this compound. For instance, additional groups can be introduced through coupling reactions or substitution reactions to tailor the molecule's properties for specific applications. This makes benzoic acid derivatives highly valuable in combinatorial chemistry and high-throughput screening campaigns.
In conclusion, benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester (CAS No: 853569-68-3) is a chemically versatile compound with promising applications in various industries. Its unique structure and substituent effects make it an interesting subject for both fundamental research and applied development. As new synthetic methods and application areas continue to emerge, this compound is likely to play an increasingly important role in modern chemistry and pharmacology.
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